
4-Ethylnitrobenzene
Overview
Description
4-Ethylnitrobenzene, also known as 1-ethyl-4-nitrobenzene, is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzene, where an ethyl group and a nitro group are substituted at the para positions. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylnitrobenzene can be synthesized through the nitration of ethylbenzene. The process involves the reaction of ethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the para-substituted product.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using a continuous process involving a microchannel reactor. This method involves the continuous preparation of mixed acid, followed by the reaction of ethylbenzene with the mixed acid in the reactor. The organic phase is then separated, neutralized, and washed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylnitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation, where a halogen atom replaces one of the hydrogen atoms on the ethyl group.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon catalyst.
Halogenation: Halogen (e.g., chlorine or bromine) and a suitable solvent.
Major Products Formed:
Reduction: 4-ethylaniline.
Halogenation: 4-ethyl-2-nitrobenzene or 4-ethyl-3-nitrobenzene, depending on the position of substitution.
Scientific Research Applications
4-Ethylnitrobenzene serves as a fundamental intermediate in the synthesis of several pharmaceutical compounds:
- Antibiotics : It is a precursor for the synthesis of broad-spectrum antibacterial agents such as chloramphenicol, which is crucial in treating bacterial infections .
- Diabetes Medications : The compound is involved in the synthesis of linagliptin, a medication used to manage type 2 diabetes .
Agricultural Applications
In agriculture, this compound is utilized in the development of pesticides and herbicides. Its chemical structure allows it to participate in reactions that yield effective agricultural chemicals, contributing to crop protection and yield enhancement.
Material Science Applications
The compound also finds relevance in materials science:
- Catalysis : Research indicates that this compound can be selectively oxidized to produce 4-nitroacetophenone using metalloporphyrins as catalysts. This process is noted for being solvent-free and environmentally friendly .
- Hydrogenation Processes : Continuous-flow hydrogenation of this compound has been demonstrated using palladium catalysts, showcasing its potential in developing sustainable chemical processes .
Case Study 1: Continuous Synthesis
A study highlighted the continuous synthesis of this compound using a microchannel reactor. This method significantly improved production efficiency while minimizing energy consumption and waste discharge .
Case Study 2: Selective Oxidation
Another research focused on the selective aerobic oxidation of this compound to 4-nitroacetophenone using metalloporphyrins. This environmentally friendly approach demonstrates the compound's versatility in producing valuable intermediates for further chemical transformations .
Mechanism of Action
The mechanism of action of 4-ethylnitrobenzene primarily involves its nitro group. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
4-Ethyltoluene: Similar structure but lacks the nitro group.
2,6-Dinitrotoluene: Contains two nitro groups and a methyl group.
2-Nitrotoluene: Contains a single nitro group and a methyl group.
Uniqueness: 4-Ethylnitrobenzene is unique due to the presence of both an ethyl group and a nitro group at the para positions on the benzene ring. This specific substitution pattern imparts distinct chemical properties and reactivity compared to other nitrobenzene derivatives .
Biological Activity
4-Ethylnitrobenzene (CHNO) is an aromatic nitro compound that has garnered attention due to its potential biological activities and implications in various fields, including toxicology and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is a derivative of nitrobenzene, characterized by the presence of an ethyl group at the para position relative to the nitro group. Its molecular weight is approximately 165.19 g/mol. The compound is typically synthesized through nitration processes involving ethylbenzene.
Toxicological Profile
Research indicates that this compound exhibits significant toxicological effects. A study highlighted its mutagenic potential, with findings suggesting that it can induce genetic mutations in various test systems. For instance, in vitro assays demonstrated mutagenicity in bacterial strains, indicating a risk for genotoxicity .
Study | Organism | Effect | Reference |
---|---|---|---|
Ames Test | Salmonella typhimurium | Induced mutations | |
In vivo Test | Mice | Increased tumor incidence |
Carcinogenic Potential
The carcinogenic potential of this compound has been evaluated in several studies. Notably, long-term exposure studies in rodents have shown an increased incidence of tumors in various organs. For example, F344/N rats exposed to high concentrations of ethylnitrobenzene displayed significant tumor development in the liver and spleen .
The biological activity of this compound can be attributed to its ability to undergo metabolic activation via nitroreductase enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may result in oxidative stress and subsequent cellular damage .
Case Studies
- Case Study on Mutagenicity : A study conducted on the mutagenic effects of this compound revealed that it significantly increased the frequency of mutations in bacterial test strains. The results indicated a dose-dependent relationship between exposure levels and mutation rates, underscoring the compound's potential as a mutagen .
- Carcinogenicity Assessment : In a two-year carcinogenicity study involving F344/N rats, groups were exposed to varying concentrations of this compound through inhalation. The results indicated a clear increase in tumor incidence among exposed groups compared to controls, particularly in male rats, where renal tubule neoplasms were noted .
Environmental and Health Implications
Given its biological activity, this compound poses potential risks to human health and the environment. It is crucial for regulatory agencies to monitor exposure levels and implement safety guidelines to mitigate risks associated with its use in industrial applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-ethylnitrobenzene with high purity, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis of this compound typically involves nitration of ethylbenzene. To ensure purity:
- Use controlled reaction conditions (e.g., temperature <50°C to avoid over-nitration or ring substitution ).
- Monitor reaction progress via TLC or HPLC to detect intermediates/byproducts.
- Purify via fractional crystallization or column chromatography, referencing melting points and spectroscopic data (e.g., H NMR: δ 8.1 ppm for aromatic protons, δ 1.3 ppm for ethyl CH) .
- Critical Analysis : Competing meta/ortho nitro products can arise due to steric effects. Kinetic vs. thermodynamic control should be evaluated using reaction time studies .
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer :
- Spectroscopy : H/C NMR to confirm substitution patterns; IR for nitro group absorption (~1520 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>98% for synthetic studies).
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (CHNO: C 63.57%, H 6.00%, N 9.27%) .
- Reproducibility Tip : Cross-reference data with prior literature and deposit raw spectra in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms for this compound reduction (e.g., catalytic hydrogenation vs. electrochemical methods)?
- Methodological Answer :
- Systematic Review : Apply PRISMA guidelines to collate and compare studies, focusing on variables like catalyst type (Pt vs. Pd), solvent polarity, and pH .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess the impact of reaction conditions on yield/selectivity .
- Experimental Validation : Replicate conflicting protocols under controlled lab conditions, documenting deviations (e.g., trace O levels in hydrogenation) .
- Data Interpretation : Highlight discrepancies in byproduct profiles (e.g., amine vs. hydroxylamine intermediates) using GC-MS .
Q. What strategies are effective in designing kinetic studies to probe the electrophilic substitution behavior of this compound?
- Methodological Answer :
- Variable Isolation : Fix temperature/pH while varying substituent electronic effects (e.g., compare reactivity with nitro vs. methyl groups) .
- In Situ Monitoring : Use stopped-flow UV-Vis spectroscopy to track nitro group activation kinetics .
- Computational Support : Validate experimental rate constants with DFT calculations (e.g., Fukui indices for electrophilic attack sites) .
- Error Mitigation : Account for solvent polarity effects using Kamlet-Taft parameters and report uncertainty ranges in rate data .
Q. How can researchers optimize solvent systems for this compound in green chemistry applications (e.g., biphasic catalysis)?
- Methodological Answer :
- Solvent Screening : Test ionic liquids, supercritical CO, or water-organic mixtures for partition coefficients (log P) .
- Sustainability Metrics : Calculate E-factors and atom economy for each system, comparing waste generation .
- Phase Behavior Analysis : Use DSC to study solvent-solute interactions and phase separation efficiency .
Q. Data Management and Reproducibility
Q. What protocols ensure reproducibility in this compound toxicity assays (e.g., in vitro vs. in vivo models)?
- Methodological Answer :
- Standardization : Follow OECD Test Guidelines 423 (acute oral toxicity) or 471 (bacterial reverse mutation) for assay design .
- Positive/Negative Controls : Include reference toxicants (e.g., ethylbenzene derivatives) and validate cell line viability .
- Data Transparency : Publish raw LC values, confidence intervals, and statistical methods in supplementary files .
Q. How should researchers address conflicting spectral data for this compound in public databases?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR spectra across Reaxys, SciFinder, and in-house measurements, noting solvent-induced shifts .
- Error Logs : Document instrument calibration details (e.g., magnet stability for NMR) and baseline corrections .
- Community Engagement : Submit corrected data to repositories like PubChem with metadata tags for peer review .
Q. Tables for Comparative Analysis
Reaction Condition | Yield (%) | Byproducts | Reference |
---|---|---|---|
Nitration (HSO, 40°C) | 78 | 5% meta isomer | |
Catalytic Hydrogenation (Pd/C, EtOH) | 92 | <1% amine | |
Electrochemical Reduction (Pt, pH 7) | 65 | 10% hydroxylamine |
Properties
IUPAC Name |
1-ethyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESTWAHJFMZUIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059206 | |
Record name | Benzene, 1-ethyl-4-nitro- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9059206 | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-Ethylnitrobenzene | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 4-Ethylnitrobenzene | |
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CAS No. |
100-12-9 | |
Record name | 1-Ethyl-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-12-9 | |
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Record name | 4-Ethylnitrobenzene | |
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Record name | 4-ETHYLNITROBENZENE | |
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Record name | Benzene, 1-ethyl-4-nitro- | |
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Record name | Benzene, 1-ethyl-4-nitro- | |
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Record name | 1-ethyl-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.565 | |
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Record name | 4-Ethylnitrobenzene | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF7XXJ3RM4 | |
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Retrosynthesis Analysis
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